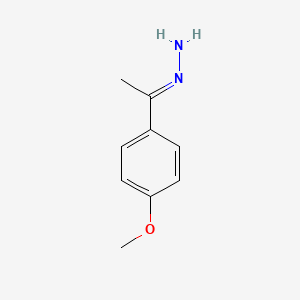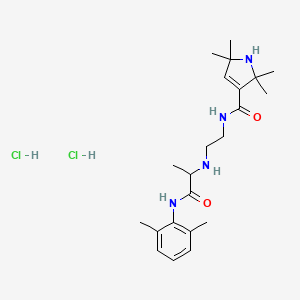
1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(2-((2-((2,6-dimethylphenyl)amino)-1-methyl-2-oxoethyl)amino)ethyl)-2,2,5,5-tetramethyl-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(2-((2-((2,6-dimethylphenyl)amino)-1-methyl-2-oxoethyl)amino)ethyl)-2,2,5,5-tetramethyl-, dihydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrole ring, multiple amine groups, and a tetramethyl substitution pattern.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(2-((2-((2,6-dimethylphenyl)amino)-1-methyl-2-oxoethyl)amino)ethyl)-2,2,5,5-tetramethyl-, dihydrochloride involves multiple steps. One of the synthetic routes includes the reaction of bis-(p-nitrophenyl) carbonate with N-[2-(diethylamino)ethyl]-5-[(5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide in dimethyl sulfoxide at 20°C for 7 hours under an inert atmosphere . This is followed by the reaction with (S)-methyl 2-amino-6-(tert-butoxycarbonylamino)hexanoate in dimethyl sulfoxide at 40°C for 16 hours under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthesis likely involves similar multi-step reactions with careful control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(2-((2-((2,6-dimethylphenyl)amino)-1-methyl-2-oxoethyl)amino)ethyl)-2,2,5,5-tetramethyl-, dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids or ketones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Mecanismo De Acción
The mechanism of action of 1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(2-((2-((2,6-dimethylphenyl)amino)-1-methyl-2-oxoethyl)amino)ethyl)-2,2,5,5-tetramethyl-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
1H-Pyrrole-3-carboxamide derivatives: Compounds with similar pyrrole ring structures and functional groups.
2,6-Dimethylphenyl derivatives: Compounds with similar aromatic ring structures and substitution patterns.
Uniqueness
1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(2-((2-((2,6-dimethylphenyl)amino)-1-methyl-2-oxoethyl)amino)ethyl)-2,2,5,5-tetramethyl-, dihydrochloride is unique due to its specific combination of functional groups and substitution patterns, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
102132-22-9 |
|---|---|
Fórmula molecular |
C22H36Cl2N4O2 |
Peso molecular |
459.4 g/mol |
Nombre IUPAC |
N-[2-[[1-(2,6-dimethylanilino)-1-oxopropan-2-yl]amino]ethyl]-2,2,5,5-tetramethyl-1H-pyrrole-3-carboxamide;dihydrochloride |
InChI |
InChI=1S/C22H34N4O2.2ClH/c1-14-9-8-10-15(2)18(14)25-19(27)16(3)23-11-12-24-20(28)17-13-21(4,5)26-22(17,6)7;;/h8-10,13,16,23,26H,11-12H2,1-7H3,(H,24,28)(H,25,27);2*1H |
Clave InChI |
MBRHIOQPRSNBCK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)NC(=O)C(C)NCCNC(=O)C2=CC(NC2(C)C)(C)C.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




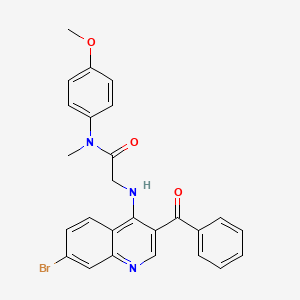
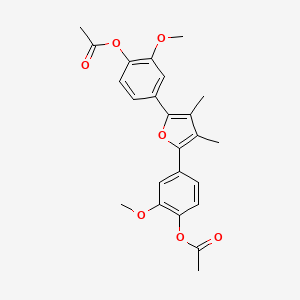


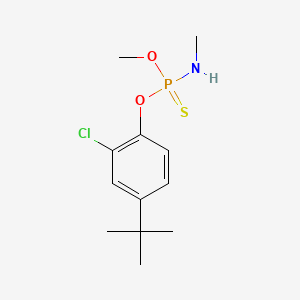

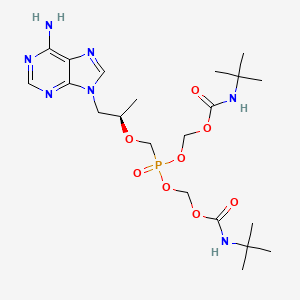
![3-(1-Amino-4-hydroxy-9,10-dioxoanthracen-2-yl)oxy-2-(2-methylbutan-2-yl)benzenesulfonic acid;2-[bis(2-hydroxyethyl)amino]ethanol](/img/structure/B12740331.png)
